molecular formula C12H22O4 B12551047 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- CAS No. 142421-10-1

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)-

Cat. No.: B12551047
CAS No.: 142421-10-1
M. Wt: 230.30 g/mol
InChI Key: XROWTUTYZXPEFH-UHFFFAOYSA-N
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Description

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is an organic compound that belongs to the class of diols It is characterized by the presence of two tetrahydro-2-furanyl groups attached to a 1,4-butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-butanediol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained through a combination of distillation and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tetrahydro-2-furanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing the tetrahydro-2-furanyl groups.

Scientific Research Applications

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules. It may also interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A simpler diol with similar backbone structure but without the tetrahydro-2-furanyl groups.

    Tetrahydrofuran: A cyclic ether that shares structural similarities with the tetrahydro-2-furanyl groups.

    1,4-Butanediol, 1,4-bis(2-furanyl): A related compound with furanyl groups instead of tetrahydro-2-furanyl groups.

Uniqueness

1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is unique due to the presence of tetrahydro-2-furanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

142421-10-1

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

1,4-bis(oxolan-2-yl)butane-1,4-diol

InChI

InChI=1S/C12H22O4/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h9-14H,1-8H2

InChI Key

XROWTUTYZXPEFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(CCC(C2CCCO2)O)O

Origin of Product

United States

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